叔丁基氯化镁

描述

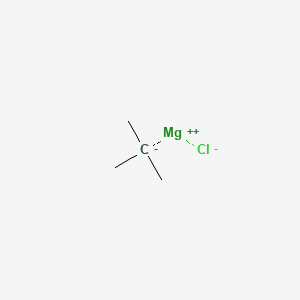

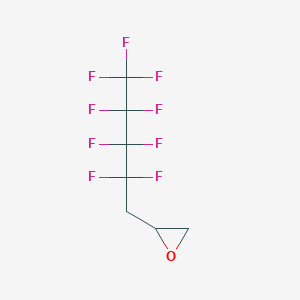

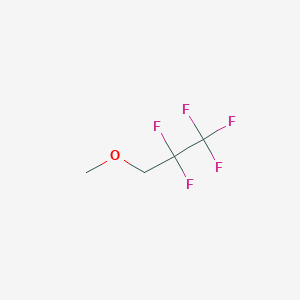

Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound used extensively in organic synthesis. It is typically represented by the formula (CH₃)₃CMgCl and is known for its reactivity and utility in forming carbon-carbon bonds.

Synthesis Analysis

The synthesis of tert-butylmagnesium chloride can be achieved through various routes. For instance, a dimagnesiated aromatic compound was synthesized by treating a chloromercurio compound with methylmagnesium chloride, indicating the potential for tert-butylmagnesium chloride to participate in similar reactions . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a butylmagnesium amide or by reacting an alkyl Grignard reagent with a sodium amide . Another study describes the generation of a tert-butyl group on nitrogen by reacting methylmagnesium chloride with a dimethyliminium salt .

Molecular Structure Analysis

The molecular structure of tert-butylmagnesium chloride derivatives has been characterized using X-ray crystallography and NMR spectroscopy. For example, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)₂ ring and terminal tert-butyl ligands on the magnesium atoms .

Chemical Reactions Analysis

Tert-butylmagnesium chloride is involved in a variety of chemical reactions. It has been used to synthesize isotactic and stereoblock poly(methyl methacrylates) , to add to chiral 1,2-bisimines for the diastereoselective preparation of unsymmetrical 1,2-diamines , and as a carbon-centered base reagent for the preparation of silyl enol ethers from ketones . The reactivity of tert-butylmagnesium chloride with organotin and organosilicon monochlorides has also been explored, leading to various substituted products . Furthermore, the interaction of tert-butylmagnesium chloride with benzylidene chloride suggests a radical mechanism of electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylmagnesium chloride and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized and reacted. For instance, the stability of [tri(tert-butoxy)silyl]methylmagnesium chloride in THF solution and its equilibrium with bis{[tri(tert-butoxy)silyl]methyl}magnesium demonstrate the compound's sensitivity to its environment . In contrast to tert-butyllithium, tert-butylmagnesium chloride reacts anomalously with esters, which is an important consideration for its use in organic synthesis .

科学研究应用

合成非对称1,2-二胺

罗兰和曼杰尼(2000年)的研究探讨了叔丁基-1,2-二胺的对映选择性合成,利用了叔丁基氯化镁在过程中。该研究强调了溶剂、温度和手性辅助剂对化学反应性和立体选择性的影响。值得注意的是,他们在有机金属的双加成过程中展示了动态动力学分辨,导致产生1,2-二叔丁基乙二胺作为单一对映异构体(Roland & Mangeney, 2000)。

作为碳中心碱试剂

Kerr,Watson和Hayes(2008年)确定了双叔丁基镁作为一种有效的非亲核碳中心碱试剂,用于去质子化各种酮。与传统碱相比,该试剂表现出高反应性和改进的原子效率(Kerr, Watson, & Hayes, 2008)。

四中心中间体的形成

巴科利尼,博加和马扎库拉蒂(2007年)研究了叔丁基氯化镁与苯并噻二磷氧体系之间的相互作用,揭示了具有四中心结构的中间体的形成。这是一个新颖的观察,显示了磷原子在反应过程中形成稳定的高价配位(Baccolini, Boga, & Mazzacurati, 2007)。

镍催化的脱卤反应

Weidauer等人(2013年)探讨了使用叔丁基氯化镁对芳基和烷基卤化物进行镍催化的脱卤反应。该研究突出了叔丁基氯化镁在这类反应中实现良好产率和化学选择性的实用性(Weidauer et al., 2013)。

聚合物研究

Guyot和Mordini(2007年)讨论了叔丁基氯化镁在氯乙烯聚合中的作用。他们强调了其参与离子和自由基机制,对高分子量聚合物的形成做出了重大贡献(Guyot & Mordini, 2007)。

安全和危害

未来方向

属性

IUPAC Name |

magnesium;2-methylpropane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPUKWAZPZXTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30-60% Solution in diethyl ether: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

tert-Butylmagnesium chloride | |

CAS RN |

677-22-5 | |

| Record name | tert-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)